methyl 2,3-dihydro-1-benzofuran-2-carboxylate
Overview
Description
“Methyl 2,3-dihydro-1-benzofuran-2-carboxylate” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Additionally, benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction .Molecular Structure Analysis
The molecular formula of “methyl 2,3-dihydro-1-benzofuran-2-carboxylate” is C10H10O3 . Its average mass is 178.185 Da and its monoisotopic mass is 178.062988 Da .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also participate in reactions such as hydroalkoxylation and carbonylative cyclization .Scientific Research Applications
Anti-Tumor Activity
Methyl 2,3-dihydro-1-benzofuran-2-carboxylate exhibits promising anti-tumor properties. Researchers have explored its effects on various cancer cell lines, including ovarian cancer cells. The compound’s ability to inhibit cancer cell growth and induce apoptosis makes it an interesting candidate for further investigation .
Antibacterial Properties
Studies have demonstrated that this compound possesses antibacterial activity. It has been evaluated against different bacterial strains, suggesting its potential as an antimicrobial agent. Researchers are keen on understanding its mechanism of action and optimizing its efficacy .
Antioxidant Effects
Methyl 2,3-dihydro-1-benzofuran-2-carboxylate exhibits antioxidant properties, which are crucial for combating oxidative stress. Antioxidants play a vital role in maintaining cellular health and preventing various diseases. Further research aims to explore its specific antioxidant mechanisms .
Anti-Viral Activity
The compound has shown activity against the hepatitis C virus (HCV). Researchers are investigating its potential as an effective therapeutic drug for HCV. Its unique structure and mode of action make it an exciting target for antiviral drug development .
Synthetic Methods and Ring Construction
Recent studies have focused on novel synthetic methods for constructing benzofuran rings. Researchers have discovered efficient ways to synthesize complex benzofuran derivatives. For instance, a free radical cyclization cascade allows the construction of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the synthesis of benzofuran rings with high yield and minimal side reactions .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the compound’s structure and its biological activities is crucial. Researchers have explored various derivatives and modifications to elucidate SAR. This knowledge informs drug design and optimization, aiming to enhance the compound’s efficacy and safety .
Mechanism of Action
Target of Action
Methyl 2,3-dihydro-1-benzofuran-2-carboxylate is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Future Directions
Benzofuran compounds, including “methyl 2,3-dihydro-1-benzofuran-2-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on developing promising compounds with target therapy potentials and minimal side effects .
properties
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXFWDZKDGPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1-benzofuran-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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